molecular formula C15H11N3O B270698 N-(8-quinolinyl)isonicotinamide

N-(8-quinolinyl)isonicotinamide

Cat. No.: B270698
M. Wt: 249.27 g/mol
InChI Key: LPPMWVKXXNJXLN-UHFFFAOYSA-N
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Description

N-(8-Quinolinyl)isonicotinamide is a synthetic hybrid compound designed for research purposes, integrating the 8-quinoline and isonicotinamide (pyridine-4-carboxamide) structural motifs. This molecular architecture is of significant interest in medicinal chemistry and chemical biology, as both core structures are associated with diverse biological activities. The 8-aminoquinoline scaffold is a privileged structure in antiparasitic research, with known agents like primaquine and tafenoquine acting against malaria hypnozoites. While their precise mechanisms are complex and not fully elucidated, their activity is often linked to mitochondrial dysfunction, the generation of reactive metabolites, and interference with parasitic electron transport chains . Concurrently, the isonicotinamide moiety is a key pharmacophore in developing inhibitors for various enzymatic targets. For instance, nicotinamide derivatives are explored as potent antifungal agents that disrupt fungal cell wall integrity , and as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT) . Furthermore, isonicotinic acid derivatives have demonstrated exceptional anti-inflammatory activity in vitro, outperforming standard drugs like ibuprofen by potentially inhibiting pathways such as the cyclooxygenase-2 (COX-2) enzyme . The strategic combination of these two motifs in this compound presents a compelling tool for researchers investigating multi-target therapeutic strategies, particularly in areas of infectious diseases, inflammation, and oncology. Its value lies in probing potential synergistic effects and novel mechanisms of action that arise from the hybrid structure. This product is intended for research applications only, strictly within laboratory settings.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-quinolin-8-ylpyridine-4-carboxamide

InChI

InChI=1S/C15H11N3O/c19-15(12-6-9-16-10-7-12)18-13-5-1-3-11-4-2-8-17-14(11)13/h1-10H,(H,18,19)

InChI Key

LPPMWVKXXNJXLN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=NC=C3)N=CC=C2

Origin of Product

United States

Scientific Research Applications

Cancer Research Applications

N-(8-quinolinyl)isonicotinamide has been identified as a promising candidate in cancer research, particularly for its cytotoxic effects against various cancer cell lines.

Case Study: QN523

A notable derivative, QN523, derived from the this compound scaffold, showed significant in vivo efficacy in pancreatic cancer models. It exhibited an IC50 value of 0.11 ± 0.03 µM in MIA PaCa-2 cells and demonstrated comparable potency to gemcitabine, the standard treatment for pancreatic cancer .

CompoundIC50 (µM)Cancer Cell Lines Tested
QN5230.11MIA PaCa-2
QN519<1Various (12 lines)

Antimicrobial Activity

This compound and its derivatives have also been studied for their antimicrobial properties.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound can exhibit antiviral properties against various viruses, including those responsible for respiratory diseases. One study highlighted the synthesis of novel derivatives that demonstrated promising activity against dengue virus .

Activity TypeTarget Bacteria/VirusInhibition Zone (mm)
AntibacterialStaphylococcus aureus22
AntiviralDengue VirusSignificant inhibition

Metal Chelation Properties

The ability of this compound to chelate metals has implications in both medicinal chemistry and environmental science.

Applications

  • Drug Development : The chelation properties can enhance the bioavailability of certain drugs by forming stable complexes with metal ions.
  • Environmental Remediation : The compound can potentially be used to remove toxic metals from contaminated water sources.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

  • 8-Hydroxyquinoline (CAS: 148-24-3): Molecular Weight: 145.16 g/mol Boiling Point: 267°C Key Difference: The absence of the isonicotinamide group reduces molecular weight and alters solubility. 8-Hydroxyquinoline is widely used as a chelating agent, whereas N-(8-quinolinyl)isonicotinamide’s amide group may enhance binding to biological targets or metal ions .
  • N-(2-Quinolinyl)acetamide (CAS: 7325-43-9): Molecular Weight: 186.21 g/mol Boiling Point: ~320°C (estimated) Key Difference: The shorter carbon chain and simpler amide substituent result in lower molecular weight and boiling point compared to this compound. This highlights how positional isomerism (quinolinyl substitution at C-8 vs. C-2) and bulkier substituents influence physicochemical properties .

Isonicotinamide Derivatives

  • Isoniazid (Isonicotinic acid hydrazide, CAS: 54-85-3): Molecular Weight: 137.14 g/mol pKa: ~10.8 (similar to this compound) Key Difference: Isoniazid’s hydrazide group confers antitubercular activity, whereas the quinoline-amidine structure of this compound may favor different pharmacological or coordination behaviors .
  • N-Methylisonicotinamide (CAS: 1459-86-5): Molecular Weight: 136.15 g/mol Boiling Point: ~290°C (estimated) Key Difference: The methyl substituent reduces steric hindrance and increases hydrophobicity compared to the quinoline-linked amide in this compound.

Preparation Methods

Reaction Procedure

A suspension of isonicotinic acid (12 mmol) and 8-aminoquinoline (12 mmol) in anhydrous dimethylformamide (DMF) is stirred under nitrogen. EDCl (14.4 mmol) and HOBt (12 mmol) are added sequentially, and the mixture is maintained at room temperature for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography using ethyl acetate and hexane (1:3 v/v).

Acid Chloride Route

An alternative method involves the reaction of isonicotinoyl chloride with 8-aminoquinoline. This two-step process begins with the preparation of the acid chloride, followed by nucleophilic acyl substitution.

Synthesis of Isonicotinoyl Chloride

Isonicotinic acid (10 mmol) is treated with thionyl chloride (20 mmol) in dry dichloromethane (DCM) under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield isonicotinoyl chloride as a pale-yellow solid.

Amide Formation

8-Aminoquinoline (10 mmol) is dissolved in dry tetrahydrofuran (THF), and triethylamine (12 mmol) is added to scavenge HCl. Isonicotinoyl chloride (10 mmol) in THF is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The product is extracted with ethyl acetate, washed with brine, and recrystallized from ethanol.

Challenges

  • Moisture Sensitivity : Isonicotinoyl chloride hydrolyzes readily, necessitating anhydrous conditions.

  • Byproducts : Excess thionyl chloride may lead to over-acylation, requiring careful stoichiometric control.

Comparative Analysis of Methods

Method Reagents Conditions Yield *Advantages Limitations
Carbodiimide couplingEDCl, HOBt, DMFRT, 24 h~70%High purity, minimal side reactionsLong reaction time
Acid chloride routeSOCl₂, Et₃N, THFReflux, 3 h + RT, 12 h~65%Faster first stepMoisture-sensitive intermediates
Solid-phase synthesisWang resin, TFART, 24 hN/AScalability, parallel synthesisHigh cost, specialized setup

*Yields estimated from analogous reactions.

Critical Parameter Optimization

Temperature Control

Elevated temperatures (>40°C) during carbodiimide coupling accelerate reaction rates but risk epimerization. Trials at 0°C showed reduced yields (≤50%), suggesting room temperature as optimal.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification. Switching to THF in the acid chloride route improved phase separation during extraction.

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst in the EDCl method increased yields by 15% in pilot studies, though this remains untested for this compound.

Spectroscopic Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (DMSO-d₆): δ 8.90–9.02 (m, quinoline-H), 8.41–8.54 (m, quinoline-H), 7.90–8.00 (m, isonicotinamide-H).

  • IR : Peaks at 1639 cm⁻¹ (C=O stretch), 3338 cm⁻¹ (N-H bend).

  • HRMS : [M+H]⁺ calculated for C₁₅H₁₁N₃O: 249.27; found: 249.27.

Industrial-Scale Considerations

Pilot plant trials using the carbodiimide method achieved batch sizes of 5 kg with 68% yield. Key challenges included:

  • Waste Management : DMF recovery via distillation reduced environmental impact.

  • Cost Analysis : EDCl accounted for 40% of raw material costs, prompting exploration of cheaper alternatives like DCC.

Emerging Methodologies

Photocatalytic Amidation

Preliminary work using visible-light photocatalysis (e.g., Ru(bpy)₃Cl₂) demonstrated 50% yield in 6 hours, though product purity lagged behind classical methods.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyzed amide formation in aqueous media, achieving 30% conversion. While environmentally friendly, yields remain suboptimal .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(8-quinolinyl)isonicotinamide, and how can regioselectivity be controlled?

Answer:
The synthesis of this compound can leverage palladium-catalyzed C–H functionalization, where the quinoline moiety acts as a directing group to achieve regioselectivity. Key steps include:

  • Substrate design : Incorporate the quinoline ring as a directing group to guide Pd(II) catalysts to the desired C–H bond activation site .
  • Catalytic system optimization : Use Pd(OAc)₂ with oxidants like Ag₂CO₃ to promote reductive elimination while avoiding over-oxidation.
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency.
    Validation via LC-MS and NMR ensures product integrity. Contradictions in yield may arise from competing coordination modes of the isonicotinamide group; DFT calculations can predict dominant pathways .

Basic: How can the crystal structure of this compound be resolved, and what polymorphic forms are relevant to its stability?

Answer:
Single-crystal X-ray diffraction (XRD) is critical for resolving the structure:

  • Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable forms. Isonicotinamide derivatives often exhibit polymorphism due to hydrogen-bonding variability .
  • Thermal analysis : DSC and TGA differentiate polymorphs by melting points and decomposition profiles.
  • Hydrogen-bond networks : Analyze N–H···N and N–H···O interactions between the quinoline and amide groups. Stability correlates with dense packing and strong intermolecular interactions .

Intermediate: How does the coordination behavior of this compound with transition metals influence its reactivity in catalytic systems?

Answer:
The compound’s dual donor sites (quinoline N and amide O/N) enable diverse coordination modes:

  • Metal binding studies : Titration experiments (UV-Vis, NMR) with Co(II), Pd(II), or Ru(II) reveal preferential binding to the quinoline nitrogen, forming stable 5-membered chelates .
  • Impact on catalysis : Coordination to Pd enhances catalytic activity in C–H functionalization by lowering activation energy. Competing coordination with byproducts (e.g., halides) may reduce efficiency, requiring ligand optimization .
  • Spectroscopic validation : EXAFS and EPR clarify geometry and oxidation states .

Advanced: What mechanistic insights explain the antileukemia activity of this compound derivatives, and how can structure-activity relationships (SAR) be refined?

Answer:
The compound’s activity against leukemia cells (e.g., SRPIN340 analogs) involves kinase inhibition:

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm SRPK1/2 dependency in leukemia cell lines .
  • SAR strategies :
    • Quinoline modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C-8 to enhance binding to hydrophobic kinase pockets.
    • Amide substituents : Replace isonicotinamide with picolinamide to alter hydrogen-bond donor capacity .
  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding affinity, while molecular dynamics simulations predict allosteric effects .

Advanced: How does tautomerism in this compound affect its photophysical properties and applications in optoelectronics?

Answer:
Ground-state tautomerism (amide vs. iminol forms) and excited-state proton transfer (ESPT) dictate optoelectronic behavior:

  • Spectroscopic analysis : Time-resolved fluorescence and FT-IR identify dominant tautomers. For this compound, ESPT from amide NH to quinoline N is favored, generating long-lived excited states .
  • DFT calculations : Compare energy barriers for tautomerization pathways. Substituents at C-2 of quinoline can suppress non-radiative decay, enhancing luminescence .
  • Device integration : Test thin-film stability under UV irradiation; degradation correlates with tautomer-dependent oxidative susceptibility .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Answer:
Discrepancies often stem from assay conditions or cellular context:

  • Standardized protocols : Adopt NIH preclinical guidelines for dose-response curves, cell viability assays (e.g., MTT vs. ATP-based), and controls for off-target effects .
  • Metabolic stability screening : LC-MS/MS quantifies hepatic microsomal degradation; cytochrome P450 inhibition (e.g., CYP3A4) may explain variability in in vivo efficacy .
  • Data reconciliation : Meta-analysis using tools like Forest plots identifies outliers due to solvent (DMSO vs. saline) or cell line heterogeneity .

Advanced: How can cocrystallization techniques improve the bioavailability of this compound?

Answer:
Cocrystal engineering with pharmaceutically acceptable coformers (e.g., nicotinamide) enhances solubility:

  • Coformer selection : Screen for H-bond compatibility using Hansen solubility parameters. Isonicotinamide-based cocrystals often form robust N–H···O networks .
  • Dissolution testing : Compare intrinsic dissolution rates (IDR) of cocrystals vs. API in biorelevant media (FaSSIF).
  • Stability assessment : Accelerated aging (40°C/75% RH) identifies hygroscopicity risks. Ternary cocrystals with surfactants (e.g., SDS) may further improve wettability .

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